1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound contains a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of 1-(difluoromethyl)-1H-pyrazol-4-amine, which is then reacted with 1,3-dimethylpyrazole-4-carboxaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The pyrazole ring is known to interact with proteins and nucleic acids, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of a dimethylpyrazolyl group.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its combination of a difluoromethyl group and a dimethylpyrazolyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14ClF2N5 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-8(6-16(2)14-7)5-13-9-3-4-17(15-9)10(11)12;/h3-4,6,10H,5H2,1-2H3,(H,13,15);1H |
InChI Key |
YWYJOCWYTZNNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=NN(C=C2)C(F)F)C.Cl |
Origin of Product |
United States |
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